molecular formula C29H35FN8O3 B12432711 Mutated EGFR-IN-2

Mutated EGFR-IN-2

货号: B12432711
分子量: 562.6 g/mol
InChI 键: ZISPMWTYPDYENI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mutated EGFR-IN-2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mutated EGFR-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization to isolate the desired compound .

化学反应分析

Types of Reactions

Mutated EGFR-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

作用机制

Mutated EGFR-IN-2 exerts its effects by binding to the tyrosine kinase domain of the mutated EGFR, thereby inhibiting its phosphorylation and activation. This prevents the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The compound specifically targets the ATP-binding site of the EGFR, blocking the binding of ATP and subsequent phosphorylation events. This leads to the inhibition of key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival .

相似化合物的比较

Mutated EGFR-IN-2 can be compared with other similar compounds, such as:

This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity, making it a valuable tool for both research and therapeutic applications .

属性

分子式

C29H35FN8O3

分子量

562.6 g/mol

IUPAC 名称

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)

InChI 键

ZISPMWTYPDYENI-UHFFFAOYSA-N

规范 SMILES

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。